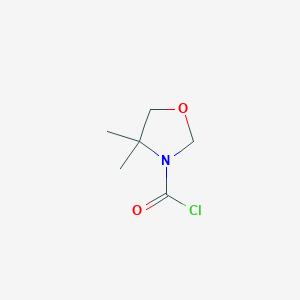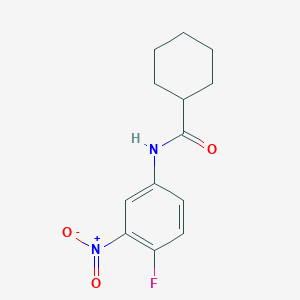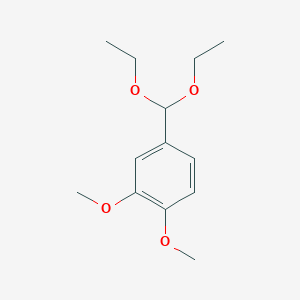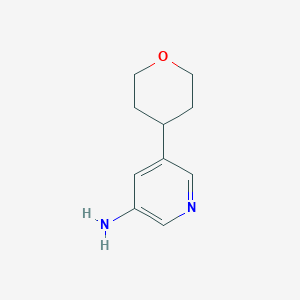
4-Fluoroephedrone-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoroephedrone-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 4-Fluoroephedrone, which is known for its stimulant properties. The compound has the molecular formula C10H10D3ClFNO and a molecular weight of 220.69 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroephedrone-d3 Hydrochloride typically involves the introduction of a deuterium atom into the 4-Fluoroephedrone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under specific reaction conditions.
Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecule using deuterated reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoroephedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Fluoroephedrone-d3 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of 4-Fluoroephedrone.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoroephedrone-d3 Hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by:
Molecular Targets: Binding to monoamine transporters such as dopamine, norepinephrine, and serotonin transporters.
Pathways Involved: Modulating the release and reuptake of neurotransmitters, leading to stimulant effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroephedrone: The non-deuterated version of the compound.
Ephedrine: A naturally occurring stimulant with similar pharmacological properties.
Methcathinone: A synthetic stimulant with structural similarities.
Uniqueness
4-Fluoroephedrone-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it a valuable tool in research for studying metabolic pathways and drug interactions with higher precision.
Propiedades
Fórmula molecular |
C16H12O3 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3 |
Clave InChI |
XBPLURLJIACOAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B8784198.png)











